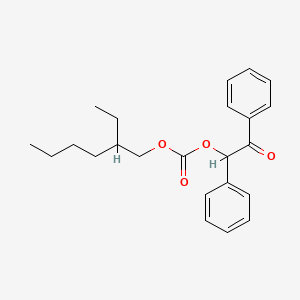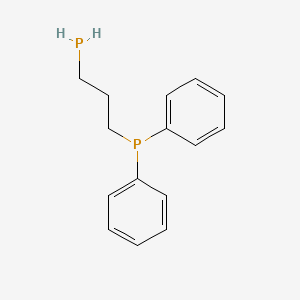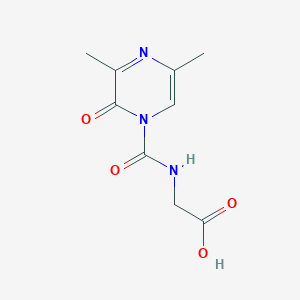![molecular formula C12H13NO3S B12578264 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 301224-72-6](/img/structure/B12578264.png)
2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in natural products, drugs, and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- involves several steps. One common method includes the use of transition metal catalysis and cascade cyclization reactions. For instance, the synthesis might involve the reaction of aldehydes and amines catalyzed by palladium or the use of nickel-catalyzed reactions of acetamide with isocyanide .
Industrial Production Methods: Industrial production methods for this compound often focus on scalable and practical synthetic routes. For example, the synthesis of similar compounds like 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one involves a four-step process that includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, triflic acid, and various transition metal catalysts such as palladium and nickel. The conditions for these reactions can vary, with some requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aldehydes and amines catalyzed by palladium can lead to the formation of complex lactam structures .
Applications De Recherche Scientifique
2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications. In chemistry, it serves as an important synthetic intermediate in drug development and organic synthesis. In biology and medicine, it is used in the synthesis of biologically active molecules and drugs. Industrially, it is employed in the production of various chemical compounds and materials .
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For instance, in drug development, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- include other γ-lactam compounds such as 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one and 3-ethyl-4-methyl-3-pyrrolin-2-one .
Uniqueness: The uniqueness of 2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]- lies in its specific structure and the presence of the sulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
301224-72-6 |
|---|---|
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
4-methyl-1-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H13NO3S/c1-9-3-5-11(6-4-9)17(15,16)13-8-7-10(2)12(13)14/h3-7H,8H2,1-2H3 |
Clé InChI |
UHBDAPORLQLSRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCN(C1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)


![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)


![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)



